2-Mercaptoethyl methacrylate
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Overview
Description
2-Mercaptoethyl methacrylate is an organic compound with the chemical formula C6H10O2S. It is a derivative of methacrylic acid and contains a thiol group, making it a versatile compound in various chemical reactions. This compound is known for its applications in polymer chemistry, particularly as a chain transfer agent in radical polymerizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl methacrylate is typically synthesized through the etherification of methacrylic acid and 2-mercaptoethanol using acetyl chloride as a catalyst . The reaction is optimized to ensure high purity of the product, which is confirmed through gas chromatography, H-NMR, and FTIR spectroscopy .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of acetyl chloride as a catalyst is common, and the product is purified through distillation and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptoethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacrylate group under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted methacrylates.
Scientific Research Applications
2-Mercaptoethyl methacrylate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of medical adhesives and coatings for biomedical devices.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl methacrylate involves its thiol group, which can participate in thiol-ene reactions, forming stable thioether linkages. This reactivity is crucial in polymer chemistry, where it acts as a chain transfer agent, terminating growing polymer chains and controlling polymerization processes . The methacrylate group allows for further polymerization, making it a versatile compound in creating complex polymer structures.
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but contains a hydroxyl group instead of a thiol group.
2-Mercaptoethyl acetate: Contains an acetate group instead of a methacrylate group.
2,2’-(Ethylenedioxy)diethanethiol: Used in thiol-ene reactions similar to 2-mercaptoethyl methacrylate.
Uniqueness: this compound is unique due to its combination of a thiol group and a methacrylate group, allowing it to participate in both thiol-ene reactions and radical polymerizations. This dual functionality makes it highly valuable in creating specialized polymers with controlled properties.
Properties
CAS No. |
44836-12-6 |
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Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-sulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(7)8-3-4-9/h9H,1,3-4H2,2H3 |
InChI Key |
UHSAXACYGOKSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCS |
Origin of Product |
United States |
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